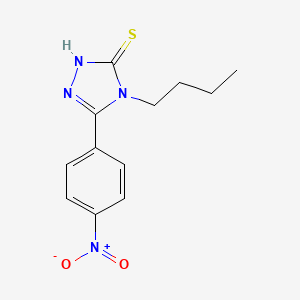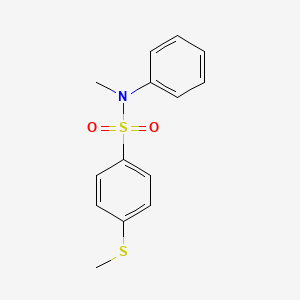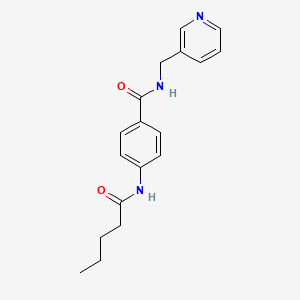![molecular formula C20H14F3NO B4835004 3-(1-naphthyl)-N-[4-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4835004.png)
3-(1-naphthyl)-N-[4-(trifluoromethyl)phenyl]acrylamide
Vue d'ensemble
Description
3-(1-naphthyl)-N-[4-(trifluoromethyl)phenyl]acrylamide, also known as TFA-NAPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of 3-(1-naphthyl)-N-[4-(trifluoromethyl)phenyl]acrylamide is not well understood. However, it has been proposed that 3-(1-naphthyl)-N-[4-(trifluoromethyl)phenyl]acrylamide exerts its biological activity by inhibiting the activity of specific enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects
3-(1-naphthyl)-N-[4-(trifluoromethyl)phenyl]acrylamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(1-naphthyl)-N-[4-(trifluoromethyl)phenyl]acrylamide inhibits the activity of COX-2, which is involved in the inflammatory response. 3-(1-naphthyl)-N-[4-(trifluoromethyl)phenyl]acrylamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that 3-(1-naphthyl)-N-[4-(trifluoromethyl)phenyl]acrylamide reduces inflammation and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1-naphthyl)-N-[4-(trifluoromethyl)phenyl]acrylamide has several advantages for laboratory experiments. It is easy to synthesize, and its biological activity can be easily measured using in vitro and in vivo assays. However, 3-(1-naphthyl)-N-[4-(trifluoromethyl)phenyl]acrylamide has some limitations for laboratory experiments. It is not water-soluble, which limits its use in aqueous environments. It also has low bioavailability, which limits its use in vivo.
Orientations Futures
There are several future directions for the study of 3-(1-naphthyl)-N-[4-(trifluoromethyl)phenyl]acrylamide. One direction is the development of water-soluble analogs of 3-(1-naphthyl)-N-[4-(trifluoromethyl)phenyl]acrylamide for use in aqueous environments. Another direction is the development of more potent analogs of 3-(1-naphthyl)-N-[4-(trifluoromethyl)phenyl]acrylamide for use in medicinal chemistry. Furthermore, the mechanism of action of 3-(1-naphthyl)-N-[4-(trifluoromethyl)phenyl]acrylamide needs to be further elucidated to better understand its biological activity. Finally, the use of 3-(1-naphthyl)-N-[4-(trifluoromethyl)phenyl]acrylamide in organic electronics needs to be further explored to optimize its performance as a dopant.
Applications De Recherche Scientifique
3-(1-naphthyl)-N-[4-(trifluoromethyl)phenyl]acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 3-(1-naphthyl)-N-[4-(trifluoromethyl)phenyl]acrylamide has been shown to have anticancer and anti-inflammatory properties. It has also been used as a fluorescent probe for the detection of amyloid fibrils in Alzheimer's disease. In materials science, 3-(1-naphthyl)-N-[4-(trifluoromethyl)phenyl]acrylamide has been used as a building block for the synthesis of organic semiconductors. In organic electronics, 3-(1-naphthyl)-N-[4-(trifluoromethyl)phenyl]acrylamide has been used as a dopant for the fabrication of organic light-emitting diodes.
Propriétés
IUPAC Name |
(E)-3-naphthalen-1-yl-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3NO/c21-20(22,23)16-9-11-17(12-10-16)24-19(25)13-8-15-6-3-5-14-4-1-2-7-18(14)15/h1-13H,(H,24,25)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUFGZXVWOPONQ-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-{2-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4834940.png)

![N-(4-bromophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4834945.png)
![3-chloro-4-fluoro-N-(3-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-2-thienyl)-1-benzothiophene-2-carboxamide](/img/structure/B4834947.png)
![allyl [(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4834950.png)
![methyl [3-(4-bromophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B4834954.png)
![ethyl 1-(5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B4834964.png)
![methyl 3-(4-chlorophenyl)-5-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4834965.png)

![ethyl 2-{[(cyclopentylamino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4834977.png)
![N-(4-{N-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B4834989.png)
